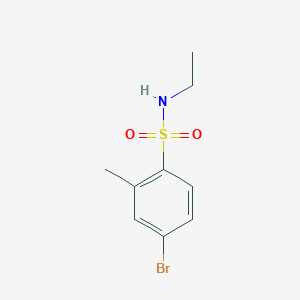

4-BRomo-N-ethyl-2-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUFSCHUUDBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N Ethyl 2 Methylbenzenesulfonamide and Analogues

Established Synthetic Routes for Benzenesulfonamide (B165840) Derivatives

The construction of the sulfonamide functional group is a cornerstone of medicinal and agrochemical synthesis. rsc.org Over the years, several robust methods have been developed, ranging from classical approaches to modern, atom-economical strategies.

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. cbijournal.comgoogle.com The reaction is versatile, accommodating a wide range of aryl and alkyl sulfonyl chlorides and amines. cbijournal.com

The general scheme for this reaction is as follows: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

While effective, this method's utility can be limited by the stability and availability of the requisite sulfonyl chloride precursors. nih.gov Research has also explored performing these reactions in aqueous media, with studies showing that high yields of sulfonamides can be achieved even at high pH with certain hydrophobic amines. researchgate.net

In the pursuit of greener and more efficient chemical processes, oxidative coupling methods have emerged as a powerful alternative for constructing sulfonamides. rsc.org These strategies bypass the need for pre-functionalized sulfonyl chlorides by directly coupling readily available and inexpensive thiols and amines. rsc.orgnih.gov This approach significantly streamlines synthetic routes and reduces chemical waste. rsc.orgrsc.org

A notable example is the electrochemical oxidative coupling, which uses electricity to drive the transformation without the need for chemical oxidants or catalysts. nih.govnih.gov The mechanism is believed to involve the anodic oxidation of the thiol to a disulfide intermediate. rsc.org Concurrently, the amine is oxidized to a radical cation, which then reacts with the disulfide to form the S-N bond, ultimately leading to the sulfonamide after further oxidation steps. rsc.orgnih.gov

Key Features of Electrochemical Oxidative Coupling:

| Feature | Description |

|---|---|

| Reactants | Thiols and Amines (primary or secondary) |

| Driving Force | Electricity (Anodic Oxidation) |

| Byproduct | Hydrogen gas at the cathode |

| Advantages | Environmentally benign, no sacrificial reagents, rapid reaction times (as low as 5 minutes in flow reactors) nih.govnih.gov |

| Mechanism | Involves disulfide and aminium radical intermediates rsc.org |

Direct sulfonylation reactions involving sulfur dioxide (SO₂) insertion offer an attractive, multicomponent approach to sulfonyl-containing compounds. researchgate.netbohrium.com However, the use of gaseous and toxic SO₂ is challenging in a standard laboratory setting. d-nb.info To circumvent this, stable and easy-to-handle SO₂ surrogates have been developed. bohrium.comd-nb.info

These surrogates effectively release SO₂ or an equivalent species in situ. Prominent examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) bis(sulfur dioxide) adduct (DABSO) and simple inorganic sulfites like potassium or sodium metabisulfite. nih.govrsc.org A one-pot synthesis using these surrogates typically involves the reaction of an organometallic reagent (e.g., a Grignard reagent) with the SO₂ surrogate to form a sulfinate intermediate, which is then oxidatively coupled with an amine to yield the final sulfonamide. nih.gov This approach avoids the isolation of sulfonyl chloride intermediates and demonstrates broad functional group tolerance. nih.gov

Targeted Synthesis of 4-Bromo-N-ethyl-2-methylbenzenesulfonamide and Structurally Related Compounds

The synthesis of this compound requires precise control over the substitution pattern on the aromatic ring and subsequent modification of the sulfonamide nitrogen.

Achieving the desired 2-methyl and 4-bromo substitution pattern is a key challenge that hinges on the principles of regioselectivity in electrophilic aromatic substitution.

Regioselective ortho-Methylation : Alkyl groups, such as methyl, are generally ortho-, para-directing activators in electrophilic aromatic substitution. youtube.comyoutube.com Therefore, introducing a methyl group selectively at the ortho position relative to the sulfonyl group requires specific strategies. A common approach involves using a directing group to guide the C-H activation and functionalization to the desired position. For instance, cobalt-catalyzed reactions have been developed for the directed ortho-C–H methylation of arenes bearing nitrogen-containing directing groups (such as an imine or pyridyl group), using methyl tosylate as the methylating agent. rsc.org The directing group can be installed prior to methylation and removed or converted in a later step.

Regioselective para-Bromination : With the 2-methyl group already in place on the benzene (B151609) ring (as in toluene (B28343) or a 2-methylbenzenesulfonyl precursor), the subsequent bromination is directed to the ortho and para positions. youtube.com To achieve the desired para-selectivity for 4-bromo-2-methylbenzenesulfonamide, reaction conditions can be optimized to favor substitution at the sterically less hindered para-position. The use of shape-selective catalysts, such as zeolites, has been shown to afford high yields of the para-brominated product from toluene derivatives. google.commdpi.com

Various brominating agents can be employed, each with its own advantages.

Comparison of Bromination Methods for Toluene Derivatives:

| Brominating Agent | Catalyst/Conditions | Selectivity | Reference(s) |

|---|---|---|---|

| Bromine (Br₂) | Zeolite (e.g., NaY, HY) | High para-selectivity | google.com |

| N-Bromosuccinimide (NBS) | Silica Gel or Ionic Liquids | Good to high regioselectivity | mdpi.com |

The final step in the synthesis of the target compound involves introducing the ethyl group onto the sulfonamide nitrogen. This N-alkylation, along with other N-derivatization techniques, is crucial for creating libraries of structurally related compounds.

N-Alkylation : The classical method for N-alkylation involves reacting a primary sulfonamide (e.g., 4-bromo-2-methylbenzenesulfonamide) with an alkyl halide in the presence of a base. tandfonline.com To overcome the limitations of this method, such as the potential for over-alkylation and the use of hazardous reagents, modern catalytic approaches have been developed. tandfonline.com "Borrowing hydrogen" or "hydrogen autotransfer" catalysis provides a greener alternative, using alcohols as the alkylating agents with water as the only byproduct. ionike.comorganic-chemistry.org Various transition metal catalysts have been shown to be effective for this transformation. ionike.comorganic-chemistry.orgrsc.org

Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols:

| Catalyst System | Alkylating Agent | Key Features | Reference(s) |

|---|---|---|---|

| FeCl₂ / K₂CO₃ | Benzylic Alcohols | Environmentally benign, high yields (>90%) | ionike.com |

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Reduces dependence on precious metals, excellent yields | organic-chemistry.org |

N-Derivatization : Beyond simple alkylation, the sulfonamide nitrogen can be subjected to a wide array of derivatization reactions to synthesize diverse analogues. researchgate.net For example, primary sulfonamides can be activated, via conversion to an N-sulfonylimine or a sulfonyl chloride intermediate, and subsequently reacted with various nucleophiles to introduce new functional groups. researchgate.net This late-stage functionalization is a powerful tool in drug discovery. researchgate.net Other derivatization techniques include coupling with other heterocyclic moieties to create hybrid molecules with potential biological activity or reacting with specific reagents to form colored azodyes for analytical quantification. nih.govnih.gov

Development of Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) are particularly advantageous as they bring together three or more reactants in a single step to form a complex product that incorporates substantial portions of all the starting materials. Recent advances have highlighted the utility of MCRs in generating diverse libraries of sulfonamides for drug discovery. dovepress.comresearchgate.net For instance, a copper-catalyzed three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been developed to produce N-sulfonyl amidines, a class of compounds related to benzenesulfonamides. nih.gov While not a direct synthesis of N-alkyl benzenesulfonamides, this methodology showcases the potential of MCRs to construct complex sulfonamide-containing scaffolds.

One-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel, have also been effectively employed. A notable strategy involves the in-situ generation of a reactive intermediate that is immediately consumed in the subsequent step. For the synthesis of this compound, a hypothetical one-pot approach could involve the initial sulfonation of 1-bromo-3-methylbenzene to form 4-bromo-2-methylbenzenesulfonyl chloride, followed by the in-situ reaction with ethylamine (B1201723). This would eliminate the need to isolate the often-sensitive sulfonyl chloride intermediate. amebaownd.com A recently developed method for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via decarboxylative halosulfonylation further illustrates the trend towards more integrated and efficient synthetic routes. princeton.edu

| Protocol Type | Description | Advantages | Representative Research |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, rapid generation of molecular diversity. | Copper-catalyzed synthesis of N-sulfonyl amidines from sulfonyl hydrazines, alkynes, and azides. nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same reaction vessel without isolation of intermediates. | Reduced waste, time-saving, improved overall yield, circumvents handling of unstable intermediates. | Decarboxylative chlorosulfonylation of aryl acids followed by in-situ amination. princeton.edu |

Considerations for Regioselectivity, Stereoselectivity, and Functional Group Tolerance in Benzenesulfonamide Synthesis

The synthesis of a specific isomer of a substituted benzenesulfonamide like this compound hinges on controlling the regiochemistry of the reactions, particularly the initial sulfonation step. Stereoselectivity becomes crucial when chiral centers are present, and functional group tolerance is paramount when dealing with complex molecules.

Regioselectivity: The substitution pattern on the final product is determined by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. In the case of synthesizing this compound, the starting material is typically 1-bromo-3-methylbenzene. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-directing group. The sulfonation of 1-bromo-3-methylbenzene will be directed by both substituents. The methyl group strongly directs to its ortho and para positions. The bromine atom also directs to its ortho and para positions. The position that is ortho to the methyl group and para to the bromine group is sterically unhindered and electronically favored by the methyl group, leading to the desired 4-bromo-2-methylbenzenesulfonyl chloride intermediate. libretexts.org

Stereoselectivity: While this compound itself is not chiral, the synthesis of its analogs often involves the creation of stereocenters. The development of stereoselective methods for sulfonamide synthesis is an active area of research. For instance, palladium-catalyzed three-component tandem reactions have been employed for the stereoselective synthesis of substituted (Z)-N-allyl sulfonamides. acs.org Furthermore, the use of chiral auxiliaries and catalysts in reactions involving the sulfonamide nitrogen or adjacent carbons can induce stereoselectivity. Recent work on the stereodivergent synthesis of complex N-sulfonimidoyl lactams highlights the potential for controlling stereochemistry in sulfonamide-related structures. acs.org

Functional Group Tolerance: The compatibility of a synthetic route with various functional groups is a critical consideration, especially in the later stages of a synthesis of a complex molecule. The reaction of sulfonyl chlorides with amines is a robust and widely used method for sulfonamide formation. sigmaaldrich.com This reaction is generally tolerant of a wide range of functional groups. However, highly nucleophilic or basic functional groups elsewhere in the molecule may compete with the desired amine in reacting with the sulfonyl chloride. Protecting group strategies are often employed to circumvent these issues. Modern synthetic methods, such as those utilizing pyrylium (B1242799) salts to activate primary sulfonamides for conversion to sulfonyl chlorides, have been shown to tolerate a wide variety of sensitive functional groups, enabling late-stage functionalization. nih.gov

| Consideration | Importance in Benzenesulfonamide Synthesis | Key Factors |

| Regioselectivity | Determines the substitution pattern on the aromatic ring. | Directing effects of existing substituents (e.g., activating/deactivating, ortho/para/meta directing), steric hindrance. |

| Stereoselectivity | Crucial for the synthesis of chiral sulfonamide analogs. | Use of chiral catalysts, auxiliaries, or stereoselective reagents. |

| Functional Group Tolerance | Enables the synthesis of complex molecules with multiple functionalities. | Reaction conditions, reactivity of functional groups present, use of protecting groups. |

Implementation of Green Chemistry Principles in Benzenesulfonamide Synthetic Processes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. This includes the use of safer solvents, renewable starting materials, and more energy-efficient processes.

One of the primary focuses in the green synthesis of benzenesulfonamides is the replacement of hazardous reagents and solvents. For example, traditional sulfonation often uses fuming sulfuric acid, which is highly corrosive. Milder and more selective sulfonating agents are being explored. The use of water as a solvent is a key aspect of green chemistry, and methods for synthesizing sulfonamides in aqueous media are being developed. nih.gov

Catalysis plays a vital role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of transition metal catalysts, such as copper and palladium, has been shown to facilitate the formation of the S-N bond in sulfonamides under relatively mild conditions. rsc.org Furthermore, photocatalysis, which utilizes light to drive chemical reactions, offers a sustainable approach by often operating at ambient temperature and reducing the need for harsh reagents.

The principles of atom economy and waste reduction are also central to green benzenesulfonamide synthesis. Multi-component and one-pot reactions, as discussed earlier, are inherently greener as they reduce the number of synthetic steps and the amount of waste generated from intermediate purification. The development of solvent-free reaction conditions is another significant advancement in this area.

| Green Chemistry Principle | Application in Benzenesulfonamide Synthesis | Examples |

| Safer Solvents and Reagents | Replacing hazardous chemicals with more environmentally benign alternatives. | Use of water as a solvent; development of milder sulfonating agents. nih.gov |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce energy consumption. | Transition metal-catalyzed S-N bond formation; photocatalysis. rsc.org |

| Atom Economy and Waste Reduction | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Multi-component and one-pot reactions; solvent-free synthesis. |

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Spectroscopic Characterization for Molecular Identity and Purity

Spectroscopic methods are fundamental to confirming the chemical structure and assessing the purity of a synthesized compound like 4-Bromo-N-ethyl-2-methylbenzenesulfonamide. A combination of techniques provides a complete picture of the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would be expected to provide key information about the electronic environment, connectivity, and number of different types of protons in this compound. The anticipated signals would include a triplet and a quartet for the N-ethyl group, a singlet for the methyl group on the benzene (B151609) ring, and distinct signals in the aromatic region for the three protons on the substituted ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group, the methyl carbon, and the six carbons of the aromatic ring, including those directly bonded to the bromine, sulfur, and methyl substituents.

Expected ¹H and ¹³C NMR Data (Hypothetical)

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplets | 3H |

| NH | Variable | Singlet/Triplet | 1H |

| CH₂ (ethyl) | ~3.1 | Quartet | 2H |

| CH₃ (ring) | ~2.5 | Singlet | 3H |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic C-S | 135 - 145 |

| Aromatic C-Br | 120 - 130 |

| Aromatic C-C | 125 - 140 |

| Aromatic C-H | 120 - 135 |

| CH₂ (ethyl) | 35 - 45 |

| CH₃ (ring) | 20 - 25 |

| CH₃ (ethyl) | 10 - 15 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, key characteristic absorptions would be expected for the S=O stretches of the sulfonamide group, the N-H bond, C-H bonds of the aromatic and aliphatic parts, and the C-S and C-Br bonds.

Expected Vibrational Frequencies

| Functional Group | Expected IR Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Asymmetric S=O Stretch | 1330 - 1370 |

| Symmetric S=O Stretch | 1140 - 1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of the substituted benzene ring. The position and intensity of these bands (λmax) can be influenced by the nature and position of the substituents.

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

EI-MS: Electron Ionization Mass Spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern would likely involve the loss of the ethyl group, the SO₂ group, and the bromine atom, providing further structural confirmation. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

ESI-HRMS: Electrospray Ionization High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Solid-State Structural Analysis

While spectroscopic data provides valuable information about molecular structure and connectivity, solid-state analysis is necessary for a definitive three-dimensional understanding.

X-ray Crystallography for Precise Molecular Geometry and Conformation

Should suitable single crystals of this compound be grown, X-ray crystallography would provide an unambiguous determination of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. It would also provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, π-π Stacking, and Crystal Packing

A detailed analysis of the intermolecular interactions for this compound is not possible without experimental data from single-crystal X-ray diffraction. Such an analysis would typically involve:

Hydrogen Bonding: Identifying the presence of a secondary sulfonamide (N-H), which would likely act as a hydrogen bond donor to the sulfonyl oxygens (O=S=O) of an adjacent molecule, forming N-H···O hydrogen bonds. The specific geometry (bond lengths and angles) of these interactions, and whether they form chains, dimers, or more complex networks, would be crucial to understanding the crystal structure.

π-π Stacking: Determining if the aromatic rings engage in π-π stacking interactions. The presence of substituents on the ring would influence the geometry and strength of any such interactions, including their centroid-to-centroid distance and slip angle.

Without a determined crystal structure, any discussion of these features would be purely speculative.

Integration of Experimental Spectroscopic and Crystallographic Data with Computational Models

The integration of experimental data with computational models provides a deeper understanding of a molecule's properties. For this compound, this would ideally involve:

Computational Chemistry Methods: Utilizing techniques like Density Functional Theory (DFT) to calculate the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts.

Comparison of Data: A robust study would compare the computationally predicted parameters with experimentally obtained data. For instance, calculated bond lengths and angles would be compared with those from X-ray crystallography. Theoretical vibrational spectra would be correlated with experimental IR spectra to assign specific vibrational modes.

Molecular Properties: Computational models could also be used to calculate properties such as the molecular electrostatic potential (MEP) surface, frontier molecular orbitals (HOMO-LUMO), and dipole moment, providing insights into the molecule's reactivity and charge distribution.

As no experimental spectroscopic or crystallographic data has been published for this compound, this integrative analysis cannot be performed.

To fulfill the request for a detailed and scientifically accurate article on this compound, foundational research, including its synthesis, purification, and characterization by single-crystal X-ray diffraction and various spectroscopic techniques, is required. Subsequent computational studies could then be performed to complement and further elucidate the experimental findings. Until such research is conducted and published, a comprehensive analysis as outlined is not feasible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4-Bromo-N-ethyl-2-methylbenzenesulfonamide, such studies would provide fundamental insights into its chemical behavior.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Simulation

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method allows for the calculation of the energies of electronic excited states. These theoretical calculations are essential for simulating the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. The simulated spectrum, including the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, could then be compared with experimental data if available.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. For this compound, an MEP analysis would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior and can be used to predict various spectroscopic properties.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of rotatable bonds in the N-ethyl and benzenesulfonamide (B165840) moieties of this compound means that it can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers. This exploration of the potential energy surface is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Theoretical Prediction and Comparison of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be valuable for interpreting experimental NMR spectra and confirming the molecular structure. Additionally, the calculation of vibrational frequencies using methods like DFT can aid in the assignment of peaks in infrared (IR) and Raman spectra. These theoretical predictions, when compared with experimental data, provide a powerful means of structural verification.

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights into mechanisms and the transient, high-energy structures known as transition states. For sulfonamide derivatives, including compounds structurally related to this compound, theoretical approaches such as Density Functional Theory (DFT) are instrumental in mapping out reaction pathways. These computational methods allow for the calculation of thermodynamic and kinetic parameters, providing a deeper understanding of reaction feasibility and rates.

While specific computational studies elucidating the reaction mechanisms and transition states for this compound are not extensively available in publicly accessible literature, the principles of computational chemistry provide a framework for predicting its reactivity. Investigations into related sulfonamides often focus on reactions such as N-alkylation, which is a key step in the synthesis of many sulfonamide derivatives.

Theoretical Investigation of N-Alkylation of Sulfonamides:

The N-alkylation of sulfonamides is a reaction of significant interest. Computational studies on analogous systems can shed light on the plausible mechanisms for the formation of this compound. Typically, these reactions proceed via a nucleophilic substitution mechanism, where the sulfonamide nitrogen acts as the nucleophile.

A generalized reaction can be depicted as: Ar-SO₂-NHR' + R''-X → Ar-SO₂-NR'R'' + HX

Computational modeling of such reactions would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the transition state. Key algorithms used for this purpose include synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to calculate zero-point vibrational energies (ZPVE).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the reactants and products.

Hypothetical Computational Data for a Model N-Alkylation Reaction:

To illustrate the type of data generated from such studies, the following table presents hypothetical computational results for the N-alkylation of a model sulfonamide, which could be analogous to the synthesis of this compound. These values are for illustrative purposes only and are not based on actual experimental or computational data for the specific target molecule.

| Parameter | Reactants | Transition State | Products |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +25.5 | -15.2 |

| Key Bond Distance (Å) (N-C forming) | - | 2.15 | 1.47 |

| Key Bond Distance (Å) (C-X breaking) | 1.80 | 2.25 | - |

| Imaginary Frequency (cm⁻¹) | - | -350 | - |

Table 1. Hypothetical Computational Data for the N-Alkylation of a Model Sulfonamide. This interactive table showcases the kind of energetic and geometric parameters that would be calculated in a computational study of a reaction mechanism. The relative energies indicate the thermodynamic profile of the reaction, while the bond distances and imaginary frequency characterize the transition state.

Detailed Research Findings from Analogous Systems:

Computational studies on the degradation of sulfonamides by hydroxyl radicals have employed DFT to predict reaction pathways. These studies reveal that reactions can proceed through hydrogen abstraction or radical addition mechanisms. The calculation of activation barriers for different potential reaction sites helps in determining the most favorable pathway.

Furthermore, theoretical analyses of N-alkylation and O-alkylation of sulfonamides using DFT have been conducted to understand the regioselectivity of these reactions. Such studies involve the calculation of various molecular properties and reactivity descriptors.

Molecular Properties and Reactivity Descriptors:

Computational chemistry provides a wealth of data that can be used to predict the reactivity of a molecule. For a compound like this compound, these would include:

| Descriptor | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Mulliken Atomic Charges | Varies per atom | Provides insight into the charge distribution and potential sites for nucleophilic or electrophilic attack. |

Table 2. Hypothetical Molecular Properties and Reactivity Descriptors. This interactive table presents examples of quantum chemical descriptors that can be calculated to understand the chemical behavior of a molecule. These values are crucial for predicting how the molecule will interact in a chemical reaction.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Probing of Substituent Effects on Chemical and Biological Activities

Influence of the 4-Bromo Group on Electron Density Distribution and Reactivity

The electron-withdrawing nature of the bromo substituent can influence the acidity of the sulfonamide N-H group. Studies on substituted benzenesulfonamides have shown that electron-withdrawing groups can impact the pKa values of the sulfonamide moiety. researchgate.net Furthermore, in the context of receptor interactions, the presence of a halogen like bromine can lead to specific halogen bonding interactions, which are increasingly recognized for their importance in molecular recognition and drug design.

Impact of N-Ethyl and 2-Methyl Moieties on Steric and Electronic Properties and Receptor Interactions

The N-ethyl and 2-methyl groups attached to the benzenesulfonamide (B165840) scaffold introduce significant steric and electronic effects that are critical for its interaction with biological targets. The N-ethyl group, being an alkyl substituent, can influence the molecule's lipophilicity and conformational flexibility. The size and orientation of the N-alkyl group can create steric hindrance, which may either promote or hinder binding to a receptor's active site. mdpi.comresearchgate.net Studies on N-alkyl arylsulfonamides have demonstrated that the size of the N-alkyl group can significantly affect the competition between different reaction pathways, highlighting the importance of steric effects. mdpi.comresearchgate.net

Effects of Incorporating Additional Heterocyclic and Aromatic Moieties into Benzenesulfonamide Scaffolds

The benzenesulfonamide scaffold is a versatile platform for chemical modification, and the incorporation of additional heterocyclic and aromatic moieties can lead to compounds with diverse and enhanced biological activities. researchgate.net This strategy, often referred to as the "tail approach," involves appending various chemical groups to the core structure to interact with different regions of a target's active site. nih.govtandfonline.com

For instance, the addition of heterocyclic rings such as thiazole, triazole, or imidazole (B134444) to benzenesulfonamide derivatives has been shown to yield potent inhibitors of enzymes like carbonic anhydrase. nih.govnih.govmdpi.com These heterocyclic moieties can form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the active site, thereby enhancing binding affinity and selectivity. nih.govmdpi.com Similarly, the introduction of other aromatic rings can lead to π-π stacking interactions, which can further stabilize the ligand-receptor complex. vu.nl The nature and substitution pattern of these appended rings are critical in determining the resulting biological activity.

| Moiety | Effect | Reference |

|---|---|---|

| Heterocyclic Rings (e.g., Thiazole, Triazole) | Enhanced enzyme inhibition through specific hydrogen bonding and hydrophobic interactions. | nih.govnih.govmdpi.com |

| Aromatic Rings | Stabilization of ligand-receptor complexes via π-π stacking interactions. | vu.nl |

Rational Molecular Design Strategies for Benzenesulfonamide-Based Chemical Entities

The development of novel benzenesulfonamide-based compounds with desired biological activities relies on rational molecular design strategies. These approaches leverage our understanding of structure-activity relationships to create molecules with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hybridization and Ligand-Based Design Approaches

Scaffold hybridization is a powerful strategy that involves combining the structural features of two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activity. In the context of benzenesulfonamides, this could involve fusing the benzenesulfonamide scaffold with another known active moiety. For example, the hybridization of a benzenesulfonamide with a thiazol-4-one scaffold has been explored to develop new anticancer agents. nih.gov

Ligand-based design approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of known active ligands to derive a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Fragment-Based Design and Chemical Space Exploration

Fragment-based drug discovery (FBDD) is a technique that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a more potent lead compound. The sulfonamide group itself can be considered a key fragment that binds to certain enzymes, and FBDD approaches have been used to develop novel carbonic anhydrase inhibitors based on sulfamide (B24259) fragments. nih.govnih.gov

Chemical space exploration involves the systematic synthesis and evaluation of a diverse range of compounds around a core scaffold to map out the structure-activity landscape. This approach can help in identifying novel and potent derivatives by exploring a wide range of chemical substitutions and modifications. For benzenesulfonamides, this could involve varying the substituents on the aromatic ring, the nitrogen atom, or by introducing different linkers and appended moieties.

| Strategy | Description | Reference |

|---|---|---|

| Scaffold Hybridization | Combining structural features of different pharmacophores to create hybrid molecules with enhanced activity. | nih.gov |

| Fragment-Based Design | Identifying and optimizing small chemical fragments that bind to a biological target. | nih.govnih.gov |

In Silico Approaches to Structure-Activity Relationship (SAR) Studies

In the realm of modern drug discovery and medicinal chemistry, in silico methodologies are indispensable for expediting the identification and optimization of lead compounds. For "4-Bromo-N-ethyl-2-methylbenzenesulfonamide," computational approaches provide a powerful lens through which to examine its structure-activity relationships (SAR). These techniques allow for the rational design of more potent and selective analogs by simulating and predicting the interactions between the compound and its biological targets at a molecular level.

Molecular Docking Simulations for Ligand-Target Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding affinity and the nature of the interactions. For "this compound," docking simulations can elucidate how the distinct structural features—the 4-bromo, N-ethyl, and 2-methyl groups—contribute to its binding within a target's active site.

While specific docking studies on "this compound" are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on analogous sulfonamide derivatives. For instance, molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives has been performed to understand their binding mode with potential targets like carbonic anhydrase IX (CA IX), which is often overexpressed in cancer cells nih.gov. Similarly, the anticancer potential of compounds like N-ethyl toluene-4-sulphonamide has been assessed through molecular docking studies, revealing key interactions with biological targets mdpi.comnih.gov.

In a hypothetical docking simulation of "this compound" with a putative kinase target, the benzenesulfonamide core would likely anchor the molecule within the binding pocket. The sulfonamide group is a well-established zinc-binding group in metalloenzymes and can also form crucial hydrogen bonds with amino acid residues such as arginine or lysine (B10760008) nih.gov. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, a common interaction motif for sulfonamides tandfonline.com.

The substituents on the phenyl ring and the nitrogen atom play a significant role in defining the compound's specificity and affinity:

4-Bromo Group: The bromine atom at the 4-position can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. It also contributes to the hydrophobicity of the molecule, potentially interacting with hydrophobic pockets within the active site.

2-Methyl Group: The methyl group at the ortho position can influence the torsional angle of the sulfonamide group relative to the phenyl ring. This steric hindrance can orient the molecule in a specific conformation that may be favorable for binding. It can also form van der Waals interactions with nonpolar residues.

N-Ethyl Group: The ethyl group attached to the sulfonamide nitrogen contributes to the hydrophobic character of this region of the molecule. It can occupy a hydrophobic sub-pocket in the receptor, and its flexibility allows for an induced fit to the target protein.

These interactions collectively determine the binding energy and stability of the ligand-receptor complex. A representative data table from a hypothetical docking study is presented below to illustrate these concepts.

| Feature | Predicted Interaction | Interacting Residue (Example) | Estimated Contribution to Binding Energy (kcal/mol) |

| Sulfonamide Group | Hydrogen Bonding, Metal Coordination | His94, Zn2+ | -5.0 to -7.0 |

| Phenyl Ring | π-π Stacking | Phe131 | -1.5 to -2.5 |

| 4-Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | Leu54 (backbone C=O) | -1.0 to -2.0 |

| 2-Methyl Substituent | Van der Waals Interactions | Val121 | -0.5 to -1.5 |

| N-Ethyl Substituent | Hydrophobic Interactions | Ile91, Pro132 | -1.0 to -2.0 |

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity dergipark.org.tr. A pharmacophore model for "this compound" and its analogs would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Based on the structure of "this compound," a hypothetical pharmacophore model could be generated with the following key features:

One or two Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms of the sulfonyl group.

One Aromatic Ring (AR): Representing the substituted benzene (B151609) ring.

One Hydrophobic Feature (HY): Associated with the N-ethyl group and potentially the 2-methyl and 4-bromo substituents.

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired structural features and, presumably, similar biological activity researchgate.neteijppr.com. This approach is significantly faster and more cost-effective than high-throughput screening of all compounds in a library. The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally.

The process of pharmacophore-based virtual screening typically involves the following steps:

Training Set Selection: A set of active compounds with known biological data is chosen to build the pharmacophore model.

Pharmacophore Model Generation: The common chemical features of the training set molecules are identified and spatially arranged to create a 3D pharmacophore hypothesis.

Model Validation: The model is validated by its ability to distinguish active from inactive compounds in a test set.

Database Screening: The validated pharmacophore model is used to search large chemical databases for molecules that match the pharmacophoric features.

Hit Filtering and Prioritization: The retrieved hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), and prioritized for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.gov. These models are valuable for predicting the activity of novel compounds before their synthesis, thereby guiding the design of more potent analogs.

For a series of derivatives of "this compound," a QSAR model could be developed by correlating their biological activity (e.g., IC50 values against a specific target) with various molecular descriptors. These descriptors quantify different aspects of the molecular structure, including:

Electronic Descriptors: Such as Hammett constants (σ) for substituents on the aromatic ring, which describe their electron-donating or electron-withdrawing properties. The bromine atom is electron-withdrawing, while the methyl group is weakly electron-donating.

Steric Descriptors: Like Taft's steric parameter (Es) or molar refractivity (MR), which quantify the size and shape of the substituents. The 2-methyl group would have a significant steric influence.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.

A general form of a Hansch-type QSAR equation for a series of benzenesulfonamide analogs could be:

log(1/C) = k1σ + k2Es + k3logP + k4I + constant

Where:

C is the concentration required for a specific biological effect (e.g., IC50).

σ, Es, and logP are the electronic, steric, and hydrophobic parameters, respectively.

I is an indicator variable that could, for example, be 1 if a specific interaction is present and 0 otherwise.

k1, k2, k3, and k4 are the regression coefficients determined from the analysis of a training set of compounds.

The following table illustrates the potential impact of the substituents of "this compound" on its activity based on general QSAR principles for sulfonamides.

| Substituent | Position | Descriptor Type | Potential Influence on Activity |

| Bromo | 4 | Electronic (σ > 0), Hydrophobic (π > 0) | May enhance binding through favorable electronic and hydrophobic interactions. |

| Methyl | 2 | Steric (Es < 0), Electronic (σ < 0) | Can induce a specific conformation and provide favorable van der Waals contacts. |

| Ethyl | N | Hydrophobic (π > 0), Steric | Can occupy a hydrophobic pocket, increasing affinity. |

By developing and validating a robust QSAR model, medicinal chemists can rationally design new derivatives of "this compound" with predicted enhanced activity, thus streamlining the drug discovery process.

Chemical Reactivity and Transformation Pathways

Reactivity of the Benzenesulfonamide (B165840) Core Structure

The benzenesulfonamide core, featuring a bromine atom, a methyl group, and a sulfonamide group, presents a complex substrate for aromatic substitution reactions. The electronic nature and steric hindrance of these substituents dictate the regioselectivity and rate of these transformations.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring, including Directed Halogenation

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene and its derivatives. libretexts.org The existing substituents on the 4-Bromo-N-ethyl-2-methylbenzenesulfonamide ring direct the position of any incoming electrophile. The directing effects of these groups are summarized below. fiveable.meucalgary.ca

| Substituent Group | Position on Ring | Type | Directing Effect |

| -SO2NHEt | 1 | Deactivating | Meta-directing |

| -CH3 | 2 | Activating | Ortho, Para-directing |

| -Br | 4 | Deactivating | Ortho, Para-directing |

The N-ethyl-benzenesulfonamide group (-SO2NHEt) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). uomustansiriyah.edu.iq The methyl group (-CH3) is an activating group that directs to its ortho (C3) and para (C6) positions. The bromine atom (-Br) is deactivating but directs incoming groups to its ortho positions (C3 and C5).

When considering further halogenation (e.g., bromination or chlorination), which proceeds via an SEAr mechanism, the directing effects of the existing substituents must be analyzed collectively. wikipedia.orglumenlearning.com The positions C3 and C5 are the most likely sites for substitution. The C3 position is activated by the ortho-directing methyl group and the ortho-directing bromo group. The C5 position is activated by the ortho-directing bromo group and the meta-directing sulfonamide group. The activating effect of the methyl group likely makes the C3 position the most nucleophilic and therefore the most probable site for electrophilic attack. The reaction would typically require a Lewis acid catalyst, such as FeCl3 or FeBr3, to polarize the halogen molecule and generate a sufficiently strong electrophile to overcome the deactivation of the ring. wikipedia.org

Nucleophilic Substitution Reactions Involving the Bromine Atom as a Leaving Group

Aryl halides, such as this compound, are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. libretexts.orglibretexts.org However, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comscribd.com

In this compound, the sulfonamide group is a strong electron-withdrawing group located para to the bromine atom. This arrangement is ideal for activating the ring towards nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iq

Addition of the Nucleophile: A strong nucleophile (e.g., RO⁻, RS⁻, R₂NH) attacks the carbon atom bearing the bromine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized onto the ortho and para positions, and is significantly stabilized by the electron-withdrawing sulfonamide group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the rapid elimination of the bromide ion. uomustansiriyah.edu.iq

This pathway allows for the displacement of the bromine atom by a variety of nucleophiles, providing a route to a diverse range of substituted 2-methyl-N-ethylbenzenesulfonamide derivatives.

| Nucleophile (Nu⁻) | Product |

| RO⁻ (Alkoxide) | 4-Alkoxy-N-ethyl-2-methylbenzenesulfonamide |

| RS⁻ (Thiolate) | 4-(Alkylthio)-N-ethyl-2-methylbenzenesulfonamide |

| R₂NH (Amine) | N-ethyl-2-methyl-4-(dialkylamino)benzenesulfonamide |

| CN⁻ (Cyanide) | 4-Cyano-N-ethyl-2-methylbenzenesulfonamide |

Transformations Involving the Sulfonamide Moiety

The sulfonamide functional group, while relatively stable, can undergo specific transformations under certain reaction conditions. wikipedia.org

Hydrolysis Reactions under Acidic and Basic Conditions

The hydrolysis of sulfonamides is generally more difficult than the hydrolysis of carboxamides but can be achieved under forcing acidic or basic conditions. youtube.com

Acidic Hydrolysis: Under strong acidic conditions (e.g., heating with concentrated aqueous acid), the sulfonamide can be cleaved. The reaction is thought to proceed via protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. This leads to the cleavage of the sulfur-nitrogen bond, yielding the corresponding sulfonic acid and an amine salt. researchgate.net For this compound, this would produce 4-bromo-2-methylbenzenesulfonic acid and ethylammonium (B1618946) salt.

Basic Hydrolysis: Alkaline hydrolysis requires harsh conditions, such as heating with concentrated alkali hydroxide (B78521) solution. rsc.org The reaction involves the nucleophilic attack of a hydroxide ion on the sulfur atom. Cleavage of the S-N bond results in the formation of a sulfonic acid salt and the corresponding amine. In this case, the products would be the sodium salt of 4-bromo-2-methylbenzenesulfonic acid and ethylamine (B1201723).

Investigation of Oxidation and Reduction Pathways of the Sulfonamide Group

The sulfur atom in a sulfonamide is in its highest oxidation state (+6), making it resistant to further oxidation. However, the sulfonamide group can be reduced.

Reduction: The sulfonamide group is stable to many reducing agents but can be cleaved under strong reducing conditions. One common method for the reductive cleavage of sulfonamides, often used in the context of protecting groups for amines, is treatment with dissolving metals, such as sodium or lithium in liquid ammonia. youtube.com This reaction would cleave the S-N bond to yield 4-bromo-2-methyltoluene and ethylamine after workup. Alternative methods for the reduction of the sulfonamide group to the corresponding amine have also been explored, though they often require specific reagents and conditions.

Oxidation: While the sulfur atom is not readily oxidized, synthetic pathways exist that build the sulfonamide group through oxidation. For instance, sulfinamides can be oxidized to sulfonamides. organic-chemistry.org Electrochemical methods have also been developed for the oxidative coupling of thiols and amines to form sulfonamides, proceeding through sulfenamide (B3320178) and sulfinamide intermediates. nih.gov These synthetic routes highlight the oxidative stability of the final sulfonamide product.

Advanced Coupling and Derivatization Reactions

The aryl bromide functionality in this compound makes it an excellent substrate for modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. youtube.com this compound can be coupled with various aryl- or vinyl-boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) to form biaryl or aryl-alkene structures, respectively. nih.govnih.gov This reaction is highly versatile and tolerant of many functional groups.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This allows the bromine atom of this compound to be replaced by a primary or secondary amine, providing a direct route to N-aryl or N,N-diaryl amine derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong, non-nucleophilic base like sodium tert-butoxide. organic-chemistry.org

The following table summarizes potential products from these coupling reactions:

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Biaryl |

| Suzuki-Miyaura | Vinylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Aryl-alkene |

| Buchwald-Hartwig | Primary Amine (R-NH₂) | Pd₂(dba)₃ / Ligand / NaOtBu | N-Aryl Amine |

| Buchwald-Hartwig | Secondary Amine (R₂NH) | Pd₂(dba)₃ / Ligand / NaOtBu | N,N-Diaryl Amine |

These advanced methodologies significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for the synthesis of more complex molecular architectures.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Nitrogen Bond Formation

The bromine atom on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. benthamscience.comyoutube.com The aryl bromide moiety of this compound makes it an excellent substrate for such transformations. When reacted with various aryl or heteroaryl boronic acids, it is expected to yield biaryl or heteroaryl-aryl sulfonamide derivatives. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov

While specific studies on this compound are not prevalent, the reactivity of similar bromoarenes in Suzuki-Miyaura coupling is well-established. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeds efficiently using a Pd(PPh₃)₄ catalyst. princeton.edu This suggests that this compound would readily participate in similar reactions to generate a diverse library of substituted benzenesulfonamides.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | princeton.edu |

For the formation of aryl-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base and a suitable phosphine ligand. libretexts.org this compound can serve as the aryl halide component, reacting with a wide array of primary and secondary amines, anilines, and N-heterocycles to furnish N-aryl sulfonamide derivatives. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

The reaction is of significant importance in medicinal chemistry for the synthesis of compounds containing the arylamine motif. nih.gov The versatility of the Buchwald-Hartwig amination allows for the introduction of diverse amine-containing fragments onto the benzenesulfonamide scaffold. The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Functionalization of the N-Alkyl Group for Extended Molecular Diversity

The N-ethyl group of this compound offers opportunities for further molecular diversification, primarily through N-dealkylation followed by re-alkylation or through modification of the ethyl group itself, although the latter is less common.

N-dealkylation of sulfonamides can be achieved under various conditions, providing the corresponding secondary sulfonamide. nih.govnih.govresearchgate.netrug.nl This secondary sulfonamide is a versatile intermediate that can be subsequently N-alkylated with a wide range of alkyl halides or other electrophiles to introduce new functionalities. nih.gov This two-step sequence allows for the systematic exploration of the structure-activity relationships associated with the N-substituent in medicinal chemistry programs.

Metabolic studies of drugs often reveal N-dealkylation as a key transformation pathway, highlighting the biological relevance of this process. mdpi.com While direct functionalization of the unactivated C-H bonds of the N-ethyl group is challenging, recent advances in catalysis may offer future possibilities for such transformations.

Cyclization and Heteroaromatization Reactions Utilizing Benzenesulfonamide Intermediates

While this compound itself is not primed for direct cyclization, it serves as a valuable starting material for the synthesis of precursors that can undergo intramolecular cyclization to form various heterocyclic systems. benthamscience.com By introducing appropriate functional groups through reactions at the aryl bromide or the sulfonamide nitrogen, a diverse range of N-heterocycles can be accessed.

For instance, after a Suzuki-Miyaura coupling to introduce an ortho-alkynyl group, the resulting intermediate could potentially undergo intramolecular cyclization to form benzothiazine derivatives. nih.gov Similarly, functionalization of the N-ethyl group with a reactive moiety could enable cyclization to form piperidines or other nitrogen-containing rings. The synthesis of N-heterocycles is of great interest due to their prevalence in pharmaceuticals and biologically active natural products. organic-chemistry.orgresearchgate.netnih.gov The sulfonamide group can act as a directing group or a key component of the resulting heterocyclic ring system. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| Phenylboronic acid |

| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |

| 2,4-dibromoanisole |

| n-octylboronic acid |

Exploration of Chemical Applications in Advanced Materials and Catalysis Research

4-Bromo-N-ethyl-2-methylbenzenesulfonamide as a Versatile Synthetic Intermediate

The intrinsic reactivity of its functional groups makes this compound a valuable organic building block. boronmolecular.comsigmaaldrich.com Such building blocks are fundamental, functionalized molecules that serve as the primary components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The presence of the bromo- and sulfonamide groups on a substituted benzene (B151609) ring offers multiple reaction sites for constructing intricate molecular designs.

This compound serves as an important precursor for synthesizing more complex organic molecules. The bromine atom on the aromatic ring is a particularly useful handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to link the brominated benzenesulfonamide (B165840) core to a wide array of other molecular fragments, thereby creating a diverse library of compounds with potential applications in medicinal chemistry and materials science.

The sulfonamide group itself can undergo various chemical modifications. For instance, the nitrogen atom can be further alkylated or acylated, providing another avenue for structural diversification and the introduction of new functionalities. This dual reactivity makes the compound a versatile starting material for multi-step synthetic sequences aimed at producing novel and complex molecular targets.

The rigid, substituted aromatic core of this compound makes it an excellent candidate for constructing advanced molecular scaffolds. These scaffolds form the basic framework of larger molecules, dictating their three-dimensional shape and properties. The sulfonamide linkage is known to induce specific conformations in molecules, which can be crucial for biological activity or material properties. nih.gov For example, the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions that guide the self-assembly of molecules into larger, ordered structures like metal-organic frameworks (MOFs) or supramolecular complexes.

By strategically employing the reactivity of the bromine atom and the sulfonamide group, researchers can incorporate this building block into polymers or macrocycles. This allows for the development of materials with tailored electronic, optical, or binding properties, demonstrating the compound's utility in the creation of sophisticated and functional molecular systems.

Potential in Catalytic Systems and Redox Processes

While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential roles in certain chemical processes. The broader class of benzenesulfonamides can undergo redox reactions. For example, some benzenesulfonamides can be reduced to disulfides when treated with reagents like hydrogen bromide in acetic acid. nih.gov This reactivity indicates that the sulfur atom in the sulfonamide group can participate in electron-transfer processes.

In the context of catalysis, derivatives of this compound could potentially be designed to act as ligands for metal catalysts. The sulfonamide oxygen and nitrogen atoms could coordinate with a metal center, influencing its catalytic activity and selectivity. Furthermore, in heterogeneous catalysis, related brominated aromatic compounds are studied in catalytic ozonation processes, which are relevant for the degradation of pollutants. mdpi.com While this specific compound's role is speculative, its components are active in redox-sensitive environments.

| Functional Group | Potential Reaction Type | Significance |

|---|---|---|

| Aryl Bromide | Cross-Coupling (e.g., Suzuki, Heck) | Forms new C-C bonds for scaffold extension. |

| Sulfonamide (S-N bond) | Reduction | Can be cleaved under specific reducing conditions. nih.gov |

| Sulfonamide (N-H) | Alkylation / Acylation | Allows for further functionalization. |

| Aromatic Ring | Electrophilic Substitution | Can introduce additional substituents (directing effects apply). |

Development of Chemical Probes for Investigating Biological Mechanisms

Chemical probes are specialized small molecules used to study and manipulate biological systems. nih.gov The sulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents and has been successfully incorporated into the design of chemical probes. For instance, benzenesulfonamide derivatives are known to target and inhibit carbonic anhydrase enzymes, and probes based on this structure have been developed to study these proteins. nih.gov

The structure of this compound provides a promising starting point for probe development. The core sulfonamide moiety can serve as a recognition element for specific protein targets, such as bromodomains or other epigenetic reader proteins. nih.gov The ethyl group on the nitrogen can be modified to optimize binding affinity and selectivity, while the bromophenyl ring offers a convenient site for attaching reporter groups (like fluorophores or biotin) or reactive moieties for covalent labeling of target proteins. The bromine atom itself can be substituted with an alkyne or azide (B81097) group via coupling reactions, enabling "click" chemistry for linking to various analytical tags. This modular design approach allows for the systematic development of tailored probes to investigate complex biological processes.

Future Directions and Emerging Research Avenues in Benzenesulfonamide Chemistry

Innovations in Green and Sustainable Synthesis of Benzenesulfonamides, including Flow Chemistry and Biocatalysis

The synthesis of benzenesulfonamides has traditionally relied on methods that often involve harsh reagents and generate significant waste. Modern research is increasingly focused on developing greener and more sustainable alternatives.

Green Chemistry Approaches:

A significant push towards sustainability involves the use of environmentally benign solvents and catalysts. acs.org Water, deep eutectic solvents (DESs), and polyethylene (B3416737) glycol (PEG)-400 have emerged as viable green solvents for sulfonamide synthesis. acs.org For instance, the synthesis of sulfonamide derivatives has been successfully carried out in water at room temperature, offering a simple and environmentally friendly protocol. acs.org Metal-free synthetic routes are also gaining traction, utilizing visible light-promoted reactions to construct sulfonamide scaffolds without the need for transition metal catalysts. nih.gov Mechanochemistry, which involves solvent-free reactions conducted through mechanical grinding, presents another promising green approach, offering a one-pot, double-step procedure for sulfonamide synthesis.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, scalability, and reduced waste. researchgate.netresearchgate.net The synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been investigated in a continuous flow system, demonstrating exquisite control over reaction parameters and improved process safety. researchgate.net Fully automated flow-through systems have been developed for the production of secondary sulfonamides, enabling the rapid generation of compound libraries with high purity suitable for biological screening. researchgate.net This technology is particularly well-suited for the eco-friendly and scalable preparation of benzenesulfonamide (B165840) libraries for drug discovery. researchgate.net

Biocatalysis:

The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. While still an emerging area in benzenesulfonamide synthesis, research into the biosynthesis of naturally occurring sulfonamides has shed light on the enzymatic machinery capable of forming the S-N bond. nih.gov Enzymes like cupin dioxygenases and aldehyde dehydrogenases are involved in the biosynthesis of sulfonamide alkaloids. nih.gov The exploration of these and other enzymes, such as tRNA synthetase-like enzymes and GNAT enzymes, for the biocatalytic synthesis of benzenesulfonamide derivatives holds significant potential for developing highly selective and sustainable synthetic routes. nih.gov

| Green Synthesis Approach | Key Features | Representative Examples |

| Sustainable Solvents | Use of water, deep eutectic solvents (DESs), PEG-400 to replace hazardous organic solvents. acs.org | Synthesis of sulfonamides in aqueous medium at room temperature. acs.org |

| Metal-Free Catalysis | Utilization of visible light or other non-metallic catalysts to promote reactions. nih.gov | Visible-light-triggered synthesis of sulfonamides without a photocatalyst. nih.gov |

| Mechanochemistry | Solvent-free reactions conducted by mechanical grinding. | One-pot, double-step mechanochemical synthesis of sulfonamides. |

| Flow Chemistry | Continuous reaction processing for improved safety, control, and scalability. researchgate.netresearchgate.net | Automated flow-through synthesis of secondary sulfonamide libraries. researchgate.net |

| Biocatalysis | Use of enzymes for highly selective and mild reaction conditions. nih.govnih.gov | Elucidation of enzymatic pathways in the biosynthesis of natural sulfonamides. nih.govnih.gov |

Advancements in High-Throughput Screening and Combinatorial Chemistry for Rapid Derivative Discovery

The discovery of novel benzenesulfonamide-based drugs relies heavily on the ability to synthesize and screen large numbers of diverse compounds efficiently. High-throughput screening (HTS) and combinatorial chemistry have become indispensable tools in this endeavor.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large compound libraries against biological targets to identify "hit" compounds with desired activity. bhsai.orgresearchgate.net Phenotypic screens of small-molecule libraries have successfully identified antibacterial agents active against multidrug-resistant bacteria. bhsai.org The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns.

Combinatorial Chemistry:

Combinatorial chemistry enables the rapid synthesis of large and diverse libraries of compounds. For benzenesulfonamides, this can involve the parallel synthesis of derivatives by reacting a common benzenesulfonyl chloride core with a variety of amines. Solid-phase synthesis and solution-phase parallel synthesis are common techniques used to generate these libraries. The integration of flow chemistry with combinatorial synthesis further enhances the efficiency and automation of library production. researchgate.net

DNA-Encoded Libraries (DELs):

DNA-encoded libraries (DELs) have emerged as a transformative technology for hit identification, allowing for the screening of billions of compounds simultaneously. acs.orgnih.govorganic-chemistry.org In this approach, each small molecule is covalently attached to a unique DNA tag that serves as an amplifiable barcode for its identification. acs.org The development of DNA-compatible reactions is crucial for the construction of DELs. Efficient methods for synthesizing sulfonamides on-DNA have been reported, expanding the chemical space accessible through this technology. organic-chemistry.org DELs have proven to be a powerful tool for discovering novel inhibitors for a wide range of protein targets. nih.gov

| Technology | Description | Application in Benzenesulfonamide Discovery |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries against biological targets. bhsai.orgresearchgate.net | Identification of benzenesulfonamide-based hits with antibacterial or other therapeutic activities. bhsai.org |

| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds. | Generation of diverse benzenesulfonamide libraries for HTS campaigns. |

| DNA-Encoded Libraries (DELs) | Screening of massive libraries of DNA-tagged small molecules. acs.orgnih.govorganic-chemistry.org | Discovery of novel benzenesulfonamide inhibitors through affinity-based selection. nih.govorganic-chemistry.org |

Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Mechanistic Understanding and Predictive Design

The integration of computational and experimental techniques is revolutionizing the process of drug discovery and development. This synergistic approach provides a deeper understanding of the molecular mechanisms of action and enables the rational design of more potent and selective benzenesulfonamide-based inhibitors.

Computational Studies:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. rsc.org It is widely used to understand the binding modes of benzenesulfonamide inhibitors and to guide the design of new analogs with improved affinity. nih.govdundee.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of protein-ligand complexes over time. organic-chemistry.orgacs.org They can be used to study the stability of binding interactions, conformational changes upon ligand binding, and the role of solvent molecules in the binding process. organic-chemistry.orgacs.orgnih.gov